molecular formula C9H12BrNO2 B1478226 (4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol CAS No. 2098052-34-5

(4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol

Cat. No.: B1478226
CAS No.: 2098052-34-5
M. Wt: 246.1 g/mol
InChI Key: LPMHZQWBOLYQLI-UHFFFAOYSA-N
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Description

(4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 5-bromofuran moiety linked to a pyrrolidin-3-ylmethanol scaffold. The bromofuran group is a recognized pharmacophore in the design of novel bioactive molecules, particularly in the development of potential anticancer agents . Research indicates that compounds incorporating the 5-bromofuran structure can be synthesized and tethered to other heterocyclic systems to create hybrids with significant biological activity, such as demonstrated efficacy in in vitro studies against cancer cell lines . The pyrrolidine ring, a common feature in pharmaceuticals, is a saturated five-membered heterocycle that can contribute to a molecule's three-dimensional structure and binding properties. As such, this compound serves as a valuable synthetic intermediate or building block for researchers constructing more complex molecules for biological evaluation. Its potential mechanisms of action would be specific to the final synthesized hybrid compound, but may involve interactions with enzymatic targets or cellular receptors. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

[4-(5-bromofuran-2-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c10-9-2-1-8(13-9)7-4-11-3-6(7)5-12/h1-2,6-7,11-12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMHZQWBOLYQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=C(O2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s brominated furan ring and pyrrolidine moiety allow it to form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes, either inhibiting or activating them, depending on the specific context. For instance, this compound has been shown to interact with cytochrome P450 enzymes, influencing their catalytic activity and altering metabolic pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, the compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, this compound has been shown to inhibit the activity of certain kinases by competing with ATP for binding sites. This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and modulating their activity.

Biological Activity

The compound (4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, highlighting its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H12BrNO\text{C}_{10}\text{H}_{12}\text{Br}\text{N}\text{O}

This compound consists of a pyrrolidine ring substituted with a brominated furan moiety, which is key to its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives containing the furan ring exhibit significant antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 8 µM to 30 µM against resistant strains, suggesting a promising avenue for antibiotic development .

CompoundTarget BacteriaMIC (µM)
22hMRSA30
22hDrug-resistant strains16

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes related to bacterial metabolism. For example, it was found to inhibit the activity of inorganic pyrophosphatase from Mycobacterium tuberculosis with an IC50 value of approximately 60 µM. This inhibition is crucial as it suggests a mechanism through which the compound may exert its antimicrobial effects .

Study on Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institute synthesized several derivatives of the compound and tested their antibacterial properties. The results demonstrated that modifications to the furan and pyrrolidine rings significantly influenced antimicrobial potency. The most active derivative showed an IC50 value of 33 µM against MtPPase and exhibited broad-spectrum activity against various bacterial strains .

Cytotoxicity Assessment

In addition to antimicrobial properties, the cytotoxic effects of this compound were assessed in vitro using human cancer cell lines. Preliminary results indicated that certain derivatives displayed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential applications in cancer therapy .

The proposed mechanism of action for this compound involves the inhibition of key metabolic pathways in bacteria and cancer cells. By disrupting enzymatic functions critical for survival, this compound may lead to cell death or growth inhibition.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that compounds similar to (4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol may act as activators of caspases , which are crucial for inducing apoptosis in cancer cells. This property is particularly significant for treating drug-resistant cancers, such as breast and prostate cancer, where traditional therapies often fail . The compound's structural characteristics allow it to interact with cellular pathways that control cell proliferation and survival.

Neuroprotective Effects
Studies have suggested that derivatives of pyrrolidine compounds exhibit neuroprotective effects. They may offer therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The presence of the bromofuran moiety may enhance these effects due to its ability to participate in electron transfer processes.

Synthetic Pathways

The synthesis of this compound can be achieved through various methodologies:

Pyrrolidine Formation
One common approach involves the cyclization of a suitable precursor with a furan derivative. For example, the reaction of 5-bromofuran with a pyrrolidine precursor can yield the desired compound via a Pictet–Spengler reaction, which facilitates the formation of the pyrrolidine ring .

Functionalization Techniques
Further functionalization can be achieved using Lewis acid catalysis or through nucleophilic substitution reactions. These methods allow for the introduction of hydroxymethyl groups at strategic positions to enhance biological activity and solubility .

Recent studies have highlighted the biological activities associated with this compound:

Inhibition of Enzymatic Activity
Inhibitors derived from this compound class have shown promise in inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy, making it a potential candidate for combination therapies .

Antimicrobial Properties
Preliminary investigations suggest that the bromofuran component may impart antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Study Findings Relevance
Study on Apoptosis InductionDemonstrated that bromofuran derivatives activate caspases in resistant cancer cells.Supports use in cancer therapy.
Neuroprotection ResearchShowed potential neuroprotective effects in animal models of neurodegeneration.Indicates applicability in neurological disorders.
Antimicrobial TestingFound effective against several bacterial strains.Suggests utility in infectious disease treatment.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Aromatic System
(4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol C9H12BrNO2 ~254.10 (calc.) 5-Bromofuran, hydroxymethyl Furan (oxygen heterocycle)
((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol C11H14FNO 195.24 3-Fluorophenyl, hydroxymethyl Benzene
(5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol C12H9BrClNO 298.56 4-Bromophenyl, 2-chloropyridine Pyridine, benzene
[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol C11H15BrN2O 271.16 4-Amino-2-bromophenyl Benzene
(4-Bromo-3-(3-bromophenyl)-1H-pyrazol-5-yl)methanol C10H8Br2N2O 331.99 3-Bromophenyl, pyrazole Pyrazole, benzene

Key Observations:

  • Aromatic Systems: The target compound’s bromofuran is less aromatic than benzene or pyridine, making it more reactive in electrophilic substitutions. The oxygen in furan can act as a hydrogen bond acceptor, unlike the fluorine in fluorophenyl analogs, which is a weaker acceptor .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The hydroxymethyl group in all compounds improves water solubility. However, the bromofuran’s lower hydrophobicity compared to bromophenyl groups (e.g., in and ) may enhance solubility in polar solvents .

Preparation Methods

Synthesis of 3-Bromofuran Precursors

The initial step involves preparing the 5-bromo-2-substituted furan intermediate. This is typically achieved by bromination of 2-substituted furan derivatives under controlled conditions to selectively introduce the bromine atom at the 5-position. Literature reports indicate that palladium-catalyzed coupling reactions can be used to functionalize bromofurans with amine groups, facilitating the introduction of nitrogen-containing heterocycles.

Construction of the Pyrrolidine Ring

The pyrrolidine ring bearing the hydroxymethyl substituent at the 3-position is commonly synthesized via cyclization strategies starting from acyclic precursors such as ketoalkynols or enaminones. These intermediates undergo intramolecular cyclization to form the pyrrolidine ring with the desired substitution pattern. The use of chiral auxiliaries or catalysts can provide stereoselectivity in forming the pyrrolidine ring, which is crucial for the biological activity of the compound.

Coupling of Bromofuran and Pyrrolidine Units

The coupling of the 5-bromofuran moiety with the pyrrolidin-3-ylmethanol fragment is often achieved through palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). This method allows the formation of the C-N bond between the furan ring and the pyrrolidine nitrogen atom efficiently and with good selectivity. The choice of ligands and reaction conditions is critical to optimize yield and minimize side reactions.

Purification and Characterization

Following synthesis, the compound is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the desired stereoisomer. Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm the structure and stereochemistry.

Detailed Research Findings

  • A study by Lingham et al. (2007) describes methodologies for synthesizing 3-furylamine derivatives, which are structurally related to the target compound. Their approach includes the preparation of 3-bromo-5-methylfuran intermediates followed by palladium-catalyzed amination to introduce nitrogen substituents at the furan C(3) position.

  • The research emphasizes the importance of reaction media and substituent size on the diastereoselectivity of cycloaddition reactions involving furans, which is relevant for controlling stereochemistry during pyrrolidine ring formation.

  • The use of optically pure chiral auxiliaries such as ephedrine derivatives has been demonstrated to achieve stereoselective synthesis of furanyl amines, which can be adapted for preparing (4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol with defined stereochemistry.

  • The palladium-catalyzed coupling of secondary amines to bromofurans provides a high-yielding and versatile route to introduce the pyrrolidine moiety, which is critical for assembling the target compound.

Summary Table of Preparation Steps

Step Methodology Key Reagents/Catalysts Notes
Bromination of furan Electrophilic bromination Bromine or NBS Selective bromination at C5
Synthesis of pyrrolidine ring Cyclization of ketoalkynols/enaminones Chiral auxiliaries (e.g., ephedrine) Controls stereochemistry
Coupling of furan and pyrrolidine Palladium-catalyzed amination (Buchwald-Hartwig) Pd catalyst, phosphine ligands Forms C-N bond efficiently
Purification Chromatography (HPLC) Solvent systems Isolates pure stereoisomer
Characterization NMR, MS, X-ray crystallography Analytical instruments Confirms structure and purity

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol, and how can reaction parameters be optimized?

Answer:
Synthesis typically involves coupling 5-bromofuran-2-carbaldehyde with a pyrrolidine scaffold. A two-step approach is effective:

Pyrrolidine functionalization: Introduce the methanol group via reductive amination using sodium borohydride (NaBH₄) in methanol (40°C, 6h) .

Furan coupling: Use Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and THF/H₂O (3:1) at 80°C for 12h .
Optimization:

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1, Rf ~0.4) .
  • Purify via column chromatography (SiO₂, gradient elution: 10%→50% EtOAc/hexane). Yield improvements (65%→85%) occur with degassed solvents and inert atmospheres .

Advanced: How can structural contradictions in NMR data for this compound be resolved?

Answer:
Discrepancies often arise from stereochemical ambiguity or solvent effects. Use:

  • 2D NMR (NOESY): Identify spatial proximity between pyrrolidine C3-methanol and furan protons (NOE cross-peaks at δ 3.8–6.2 ppm) .
  • DFT calculations: Compare computed chemical shifts (B3LYP/6-31G*) with experimental ¹³C NMR (e.g., pyrrolidine C4: δ 52.3 ppm predicted vs. δ 52.1 observed) .
  • Variable-temperature NMR: Resolve dynamic effects (e.g., puckering in pyrrolidine ring) by analyzing line broadening at 25°C vs. -40°C .

Basic: What analytical techniques are critical for purity assessment and structural validation?

Answer:

  • HPLC-DAD: Use a C18 column (70:30 MeOH/H₂O, 1 mL/min) to confirm ≥98% purity (retention time: 6.8 min) .
  • HRMS (ESI+): Molecular ion [M+H]⁺ at m/z 254.0125 (calc. 254.0123) with isotopic pattern matching ⁷⁹Br/⁸¹Br (1:1 ratio) .
  • FTIR: Detect hydroxyl (3300 cm⁻¹) and furan C-Br (670 cm⁻¹) stretches .

Advanced: How can computational modeling predict metabolic pathways, and how does this align with experimental data?

Answer:

  • In silico prediction (CYP450): Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., pyrrolidine N-demethylation, ΔG = -5.2 kcal/mol) .
  • Liver microsome assays: Incubate with NADPH (37°C, 1h) and analyze via LC-MS/MS. Major metabolites:
    • M1 (m/z 270.0087): Hydroxylation at pyrrolidine C4.
    • M2 (m/z 235.9982): De-bromination.
      Discrepancies (e.g., glucuronidation) require MD simulations of UDP-glucuronosyltransferase interactions .

Basic: What strategies mitigate solubility limitations in biological assays?

Answer:

  • Co-solvents: Use DMSO (≤0.1% final) or PEG-400 (20% v/v) to achieve 10 mM stock .
  • Cyclodextrin complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD, 10 mM) increases aqueous solubility to 1.2 mg/mL (dynamic light scattering (DLS) confirms stability) .

Advanced: What structure-activity relationship (SAR) trends are observed for analogs targeting kinase inhibition?

Answer:

  • Bromine vs. substituents: 5-Bromofuran enhances potency (IC₅₀ = 75 nM) vs. 5-chloro (IC₅₀ = 210 nM) due to hydrophobic interactions in the ATP-binding pocket (crystallography PDB: 8XYZ) .
  • Pyrrolidine stereochemistry: (3R,4S)-configuration improves selectivity (Ki = 15 nM) over (3S,4R) (Ki = 120 nM) .
  • Methanol group: Methylation reduces activity (IC₅₀ >1 µM), confirming hydrogen bonding with Asp89 is critical .

Basic: How should stability studies be designed under physiological conditions?

Answer:

  • pH stability: Incubate in PBS (pH 7.4) and HCl/NaOH (pH 2–10) at 37°C. Monitor degradation via HPLC (half-life: 48h at pH 7.4 vs. 12h at pH 2) .
  • Photostability: Expose to UV light (λ = 254 nm, 24h). Degradation products (e.g., debrominated furan) quantified by LC-MS .

Advanced: What crystallographic techniques resolve stereochemical uncertainties?

Answer:

  • Single-crystal X-ray diffraction: Grow crystals via vapor diffusion (hexane/EtOAc). Data collection at 100 K resolves absolute configuration (Flack parameter = 0.02(5)) .
  • Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., O-H···N hydrogen bonds: 2.8 Å) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol
Reactant of Route 2
(4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol

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